molecular formula C20H17N3O7S2 B2757849 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide CAS No. 681832-41-7

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide

Cat. No.: B2757849
CAS No.: 681832-41-7
M. Wt: 475.49
InChI Key: AJLBGRPAGSZHKW-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H17N3O7S2 and its molecular weight is 475.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide represents a novel thiazolidinone derivative with potential biological activities. Its structure features a thiazolidinone ring, a dimethoxyphenyl group, and a nitrobenzamide moiety, which contribute to its diverse pharmacological properties.

The molecular formula of the compound is C14H13N3O6S2C_{14}H_{13}N_{3}O_{6}S_{2} with a molecular weight of approximately 339.39 g/mol. The compound is characterized by its complex structure that allows for various interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , antifungal , and anticancer properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and interfering with metabolic pathways. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL .

Antifungal Activity

The antifungal activity of the compound has also been evaluated. It demonstrated promising results against phytopathogenic fungi such as Alternaria solani and Phoma lingam, with effective concentrations (EC50) reported at 0.85 µg/mL and 2.29 µg/mL, respectively . These findings highlight its potential as a lead compound for developing new antifungal agents.

Anticancer Properties

In addition to its antimicrobial and antifungal activities, the compound has shown anticancer properties in various cell lines. It was found to induce apoptosis in human leukemia cells, suggesting that it may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. For instance:

  • Antimicrobial Mechanism : It is believed to inhibit enzymes involved in bacterial cell wall synthesis.
  • Anticancer Mechanism : The compound may interfere with signaling pathways that regulate cell proliferation and survival, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

StudyFocusKey Findings
Chandrappa et al. (2009)Anticancer ActivityInduced apoptosis in human leukemia cells; significant cytotoxicity observed .
Zhou et al. (2008)Structure-Activity RelationshipIdentified key structural features contributing to anticancer activity against drug-resistant lung cancer cells .
Salem et al. (2017)Antimicrobial PropertiesEvaluated several thiazolidinone derivatives; demonstrated broad-spectrum antimicrobial activity .

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7S2/c1-29-15-6-3-11(7-16(15)30-2)8-17-19(26)22(20(31)32-17)10-18(25)21-13-9-12(23(27)28)4-5-14(13)24/h3-9,24H,10H2,1-2H3,(H,21,25)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLBGRPAGSZHKW-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.